molecular formula C11H14O4 B13489660 2-Hydroxy-3-(4-hydroxy-3,5-dimethylphenyl)propanoic acid

2-Hydroxy-3-(4-hydroxy-3,5-dimethylphenyl)propanoic acid

Cat. No.: B13489660
M. Wt: 210.23 g/mol
InChI Key: KDDNHVFAMPVXOF-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(4-hydroxy-3,5-dimethylphenyl)propanoic acid is an organic compound with the molecular formula C11H14O4 It is a derivative of phenylpropanoic acid and features both hydroxyl and carboxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(4-hydroxy-3,5-dimethylphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-3,5-dimethylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and subsequent oxidation . Another method includes the use of Grignard reagents to introduce the propanoic acid moiety .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(4-hydroxy-3,5-dimethylphenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(4-hydroxy-3,5-dimethylphenyl)propanoic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The compound may modulate enzyme activity and affect signal transduction pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-3-(4-hydroxy-3,5-dimethylphenyl)propanoic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its dual hydroxyl groups enhance its reactivity and potential for forming hydrogen bonds, making it a versatile compound in various applications .

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

2-hydroxy-3-(4-hydroxy-3,5-dimethylphenyl)propanoic acid

InChI

InChI=1S/C11H14O4/c1-6-3-8(4-7(2)10(6)13)5-9(12)11(14)15/h3-4,9,12-13H,5H2,1-2H3,(H,14,15)

InChI Key

KDDNHVFAMPVXOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)CC(C(=O)O)O

Origin of Product

United States

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